2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

Description

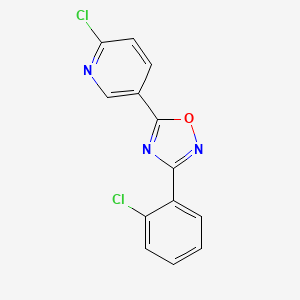

This compound features a pyridine core substituted at the 5-position with a 1,2,4-oxadiazol-5-yl group, which is further modified at the 3-position with a 2-chlorophenyl substituent. Its molecular formula is C₁₂H₇Cl₂N₃O, with a molecular weight of 280.11 g/mol. The presence of two chlorine atoms (on the pyridine and phenyl rings) introduces significant electron-withdrawing effects, influencing its physicochemical and biological properties. The compound’s structural complexity makes it relevant in medicinal chemistry, particularly in the design of kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSYOYQHRQRCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.

Coupling with pyridine: The resulting 3-(2-chlorophenyl)-1,2,4-oxadiazole is then coupled with 2-chloropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Products include substituted pyridines and oxadiazoles.

Oxidation and reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The compound 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine has been studied for its cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results in inhibiting the growth of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 27.7 |

| B | T47-D | 39.2 |

| C | MDA-MB 231 | >100 |

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies show that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated significant antibacterial activity against clinical strains .

Table 2: Antibacterial Activity of Oxadiazole Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 18 |

| C | P. aeruginosa | 12 |

Nematicidal Activity

Recent studies have highlighted the potential of oxadiazole derivatives as nematicides. The introduction of halogen substituents at specific positions has been shown to enhance nematicidal activity against plant-parasitic nematodes such as Bursaphelenchus xylophilus. The compound's structure allows it to interact effectively with the nematode's acetylcholine receptors, leading to paralysis and death .

Table 3: Nematicidal Efficacy of Oxadiazole Derivatives

| Compound | Nematode Species | Efficacy (%) |

|---|---|---|

| A | B. xylophilus | 90 |

| B | Meloidogyne spp. | 85 |

| C | Heterodera glycines | 80 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents at different positions on the oxadiazole ring significantly influences the biological activity of the resulting compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application:

In medicinal chemistry: The compound may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary.

In materials science: The compound’s electronic properties are utilized in the design of organic semiconductors and other electronic materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Lipophilicity :

- The target compound’s LogP (3.2) is significantly higher than analogues with methyl or sulfonyl groups, indicating increased lipophilicity due to the 2-chlorophenyl group. This enhances membrane permeability but may reduce aqueous solubility .

- The methyl-substituted oxadiazole (LogP 1.8) is less lipophilic, favoring solubility in polar solvents .

Biological Activity

2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that combines pyridine and oxadiazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The presence of chlorine atoms and the oxadiazole ring enhances its chemical reactivity and biological profile.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 292.12 g/mol. The compound's structure features both pyridine and oxadiazole rings, which are critical for its biological activity.

Synthesis

The synthesis typically involves:

- Formation of the Oxadiazole Ring : This can be achieved by reacting 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base.

- Coupling with Pyridine : The resulting oxadiazole is then coupled with 2-chloropyridine using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Anticancer Activity

Research has demonstrated that derivatives of compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a study highlighted that certain substituted oxadiazoles showed cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6o | SGC-7901 | 2.3 |

| 6u | MCF-7 | 0.65 |

| 6a | HeLa | 2.41 |

These compounds were shown to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Antimicrobial Activity

In addition to anticancer effects, studies have also investigated the antimicrobial properties of this class of compounds. The presence of halogen substituents has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 µg/mL to higher concentrations, indicating moderate to good antimicrobial efficacy .

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets:

- Anticancer Mechanism : Inhibits enzymes or receptors involved in cell proliferation and survival pathways.

- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antitumor Studies : In vitro assays demonstrated that compounds similar to this compound showed promising results against gastric cancer cell lines, significantly outperforming conventional chemotherapeutics like doxorubicin.

- Molecular Docking Studies : Computational studies indicated strong binding affinities between the compound and target proteins involved in cancer progression, suggesting a well-defined mechanism of action that merits further investigation .

Q & A

Q. What are the recommended spectroscopic and crystallographic techniques for characterizing 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the structure, focusing on signals for the pyridine ring (δ 7.5–8.5 ppm) and oxadiazole moiety. For example, -NMR can distinguish between C-2 and C-5 positions in the oxadiazole ring .

- X-ray Crystallography: Employ SHELXL for small-molecule refinement to resolve bond lengths and angles. The SHELX system is robust for high-resolution data, even with twinned crystals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular ion consistency with the empirical formula (e.g., CHClNO).

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Catalytic Conditions: Use AlCl and pyridine as catalysts in N-methylpyrrolidone (NMP) at 60–70°C, as demonstrated in analogous oxadiazole synthesis. Monitor reaction progress via TLC or HPLC .

- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. Recrystallization from ethanol may enhance purity, as seen in related pyridine-oxadiazole derivatives .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H315, H319) .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Similar chloropyridine derivatives are prone to decomposition under light .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:

- Comparative Assays: Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal) to validate selectivity. For example, analogs like 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] butanols show context-dependent activity .

- Structural-Activity Relationship (SAR): Synthesize derivatives (e.g., substituting the 2-chlorophenyl group) to isolate pharmacophoric motifs. Reference compounds like JW74 (a triazole-oxadiazole hybrid) demonstrate how substituents modulate efficacy .

Q. What strategies are effective for resolving crystallographic disorder in this compound?

Methodological Answer:

- Data Collection: Use synchrotron radiation for high-resolution datasets (<1.0 Å). SHELXD and SHELXE are robust for experimental phasing, particularly with twinned data .

- Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms. For disordered regions (e.g., chlorophenyl rings), use PART instructions in SHELXL to model alternative conformations .

Q. How can unexpected by-products during synthesis be identified and mitigated?

Methodological Answer:

- Mechanistic Analysis: Trace intermediates via LC-MS. For example, over-nitration or ring-opening side reactions in oxadiazole synthesis can produce nitro derivatives or pyridine-amidine by-products .

- In Silico Modeling: Density Functional Theory (DFT) calculations predict thermodynamic stability of intermediates, guiding optimization of reaction time/temperature .

Q. What methodologies validate the compound’s stability under biological assay conditions?

Methodological Answer:

Q. How can regioselective functionalization of the pyridine ring be achieved?

Methodological Answer:

Q. What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- Software: Use Gaussian09 or Schrödinger Suite for logP, pKa, and solubility predictions. Molecular dynamics simulations assess membrane permeability .

- Crystallographic Data: Cross-validate predicted density (1.2–1.4 g/cm³) and melting points (130–133°C) with experimental values from analogous structures .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to targets like kinase domains. The oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and stoichiometry. Compare with structurally related inhibitors (e.g., 1,2,4-oxadiazol-5-yl derivatives in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.